

# A Cross-Species Examination of ND-2110 Pharmacokinetics: A Comparative Guide

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Compound of Interest				
Compound Name:	ND-2110			
Cat. No.:	B609506	Get Quote		

Cambridge, MA - This guide provides a comparative analysis of the pharmacokinetic properties of **ND-2110**, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **ND-2110**'s performance against other IRAK4 inhibitors.

**ND-2110** has demonstrated potent and selective inhibition of IRAK4, a key mediator in inflammatory signaling pathways.[1] Understanding its pharmacokinetic profile across different species is crucial for predicting its behavior in humans and advancing its clinical development. This report summarizes the available preclinical pharmacokinetic data for **ND-2110** and provides a comparative context with other selective IRAK4 inhibitors.

### Pharmacokinetic Profile of ND-2110 in Mice

Pharmacokinetic studies of **ND-2110** in DBA1 mice have revealed key parameters following both intravenous (IV) and oral (PO) administration. These findings are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound in a preclinical model.

Table 1: Pharmacokinetic Parameters of ND-2110 in DBA1 Mice



Parameter	Intravenous (3 mg/kg)	Oral (10 mg/kg)
T1/2 (h)	1.1	1.4
Cmax (ng/mL)	1,200	850
AUC (ng·h/mL)	1,500	2,300
Bioavailability (%F)	-	51%

Source: Kelly PN, et al. J Exp Med. 2015.

## Cross-Species Comparison with Alternative IRAK4 Inhibitors

While comprehensive cross-species pharmacokinetic data for **ND-2110** is not publicly available, a comparison with other selective IRAK4 inhibitors can provide valuable insights into potential species-specific differences in drug metabolism and disposition. The following table summarizes pharmacokinetic parameters for KT-474, another IRAK4-targeting compound, in rats, dogs, and monkeys.

Table 2: Pharmacokinetic Parameters of an Alternative IRAK4 Degrader (KT-474) in Various Species

Species	Route	Dose (mg/kg)	T1/2 (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Bioavaila bility (%F)
Rat	IV	2	3.9	-	1,800	-
PO	10	4.9	230	2,200	12%	
Dog	IV	2	7.1	-	5,500	-
PO	5	7.8	680	8,200	35%	
Monkey	IV	2	5.8	-	3,900	-
РО	5	6.2	340	2,600	13%	



Source: Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC - NIH[2]

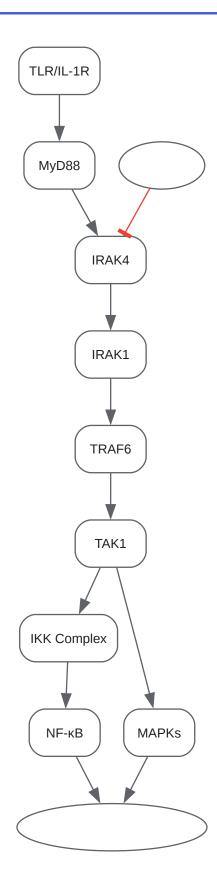
## Experimental Protocols ND-2110 Pharmacokinetic Study in Mice

DBA1 mice were administered **ND-2110** either intravenously at a dose of 3 mg/kg, formulated in 10% 2-hydroxypropyl- $\beta$ -cyclodextrin, or by oral gavage at 10 mg/kg in 0.5% methylcellulose. Blood samples were collected into sodium heparin tubes at specified time points post-administration. For the intravenous arm, collection occurred at 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours. For the oral administration arm, samples were taken at 0.25, 0.5, 1, 2, 4, 6, and 8 hours after dosing.

### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitors.





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IRAK4 Signaling Pathway and the inhibitory action of **ND-2110**.





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#### References

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- 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases PMC [pmc.ncbi.nlm.nih.gov]
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